4-chlorophenyl 2-chloro-4-nitrobenzoate
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Overview
Description
4-chlorophenyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C13H7Cl2NO4. It is a derivative of benzoic acid, featuring both chloro and nitro substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2-chloro-4-nitrobenzoate typically involves the esterification of 2-chloro-4-nitrobenzoic acid with 4-chlorophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Nucleophilic substitution: Products include derivatives where the chloro groups are replaced by other functional groups.
Reduction: The major product is 4-chlorophenyl 2-chloro-4-aminobenzoate.
Scientific Research Applications
4-chlorophenyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties.
Pharmaceutical Research: The compound is investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro substituents can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Similar in structure but lacks the ester linkage.
4-chloro-2-nitrobenzoic acid: Similar but without the phenyl ester group.
Properties
IUPAC Name |
(4-chlorophenyl) 2-chloro-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4/c14-8-1-4-10(5-2-8)20-13(17)11-6-3-9(16(18)19)7-12(11)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJQOZSXHNWQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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